Cas no 302-53-4 (D,L-Carbidopa)

D,L-Carbidopa is a synthetic amino acid derivative that functions as a peripheral decarboxylase inhibitor. It is primarily used in combination with L-DOPA to treat Parkinson's disease, enhancing therapeutic efficacy by inhibiting the peripheral conversion of L-DOPA to dopamine. This action increases L-DOPA bioavailability in the central nervous system while minimizing peripheral side effects such as nausea and cardiovascular complications. D,L-Carbidopa exhibits high selectivity for aromatic L-amino acid decarboxylase (AADC), ensuring targeted enzyme inhibition. Its racemic form (D,L) offers flexibility in formulation and research applications. The compound is characterized by its stability, solubility, and compatibility with co-administered drugs, making it a critical component in antiparkinsonian therapy.
D,L-Carbidopa structure
D,L-Carbidopa structure
Product Name:D,L-Carbidopa
CAS No:302-53-4
MF:C10H14N2O4
MW:226.229162693024
CID:293450
PubChem ID:2563
Update Time:2025-10-25

D,L-Carbidopa Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, a-hydrazinyl-3,4-dihydroxy-a-methyl-
    • D,L-Carbidopa
    • (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid
    • (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
    • (S)-CARBIDOPA
    • CARBIDOPA EDMF
    • CARBIDOPAANHYDROUS
    • CarbidopaUsp28
    • Ep5
    • Hydrazino-a-methyldopa
    • KINSON
    • mk486
    • n-aminomethyldopa
    • GS-3140
    • MLS006011894
    • BSPBio_003193
    • NINDS_000168
    • J-017301
    • .alpha.-Methyldopahydrazine
    • SCHEMBL2688295
    • Lodosin
    • SPBio_001250
    • TZFNLOMSOLWIDK-UHFFFAOYSA-N
    • Spectrum3_001517
    • Spectrum_001314
    • CHEMBL1179357
    • Carbidopa, dl-
    • NCGC00095918-01
    • Carbidopa (monohydrate)
    • Hydrazino-.alpha.-methyldopa
    • Benzenepropanoic acid,4-dihydroxy-.alpha.-methyl-, (.+-.)-
    • 14585-65-0
    • FT-0623459
    • S-(-)-Carbidopa, >=98% (TLC), powder
    • NSC-92521
    • Hydrocinnamic acid, .alpha.-hydrazino-3,4-dihydroxy-.alpha.-methyl-, L-
    • NSC92521
    • CHEBI:94430
    • KBioSS_001794
    • CCG-40066
    • alpha-Methylhydrazinodopa
    • (2RS)-3-(3,4-Dihydroxyphenyl)-2-hydrazino-2-methylpropanoic Acid (rac-Carbidopa)
    • DL-.ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYLHYDROCINNAMIC ACID
    • Benzenepropanoic acid, .alpha.-hydrazino-3,4-dihydroxy-.alpha.-methyl-, (S)-
    • FT-0664248
    • D,L CARBIDOPA
    • L-.alpha.-Methyl-.beta.-(3,4-dihydroxyphenyl)-.alpha.-hydrazinopropionic acid
    • MK 846
    • KBio2_001794
    • dl-alpha-Hydrazino-3,4-dihydroxy-alpha-methylhydrocinnamic acid
    • Spectrum4_000603
    • (-)-L-.alpha.-Hydrazino-3,4-dihydroxy-.alpha.-methylhydrocinnamic acid
    • 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
    • KBio2_004362
    • (-)-l-.alpha.-Hydrazino-3,4-dihydroxy-.alpha.-methylhydrocinnamic acid monohydrate
    • l-alpha-hydrazino-alpha-methyl-beta-(3,4-dihydroxyphenyl)propionic acid
    • KBio2_006930
    • 3-(3,4-Dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid-, (S)-
    • FT-0602918
    • SR-05000001752-1
    • NCGC00015185-03
    • MK 485
    • BENZENEPROPANOIC ACID, .ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYL-
    • IDI1_000168
    • Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-
    • dl-Carbidopa
    • NCGC00015185-02
    • Carbidopa DL-form [MI]
    • SR-05000001752
    • UNII-555UP07D5N
    • BRD-A69512159-001-03-2
    • BRD-A69512159-001-01-6
    • dl-MK 485
    • 302-53-4
    • DivK1c_000168
    • DL-Carbidopa [WHO-DD]
    • 555UP07D5N
    • SPECTRUM1502150
    • NCGC00095918-02
    • AKOS005721170
    • 3-(3,4-Dihydroxyphenyl)-2-hydraZinyl-2-methylpropanoic acid (DL-N(NH2)aMeTyr(3-OH)-OH)
    • KBioGR_001126
    • adjunct to levodopa in parkinsonism
    • HMS2092D16
    • Pharmakon1600-01502150
    • NCGC00015185-04
    • Carbidopa, dl- anhydrous
    • KBio3_002693
    • KBio1_000168
    • SMR003309278
    • NSC758190
    • NSC 92521
    • L-.alpha.-Methyl-.alpha.-hydrazino-.beta.-(3,4-dihydroxyphenylpropionic acid
    • alpha-Hydrazino-3,4-Dihydroxy-alpha-Methyl-Benzenepropanoic Acid
    • NS00125562
    • MFCD02114422
    • Spectrum5_001039
    • SBI-0051733.P002
    • Spectrum2_001115
    • Carbidopa anhydrous, DL-
    • HMS500I10
    • L-.alpha.-Methyldopahydrazine
    • DTXSID80860427
    • Q27166292
    • alpha-Hydrazino-alpha-methyl-beta-(3,4-dihydroxyphenyl)propionic acid
    • DS-010214
    • DB-047475
    • BRD-A69512159-001-06-5
    • STL146415
    • DB-229777
    • Carbidopa 1-hydrate
    • BBL011329
    • Inchi: 1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
    • InChI Key: TZFNLOMSOLWIDK-UHFFFAOYSA-N
    • SMILES: OC(C(C)(CC1C=CC(=C(C=1)O)O)NN)=O

Computed Properties

  • Exact Mass: 226.09500
  • Monoisotopic Mass: 226.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.420±0.06 g/cm3(Predicted)
  • Melting Point: 203-206°C
  • Boiling Point: 528.7±50.0 °C(Predicted)
  • PSA: 115.81000
  • LogP: 1.03810

D,L-Carbidopa Security Information

  • Storage Condition:Hygroscopic, -20°C Freezer, Under Inert Atmosphere

D,L-Carbidopa Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

D,L-Carbidopa Pricemore >>

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D,L-Carbidopa Suppliers

Amadis Chemical Company Limited
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(CAS:302-53-4)D,L-Carbidopa
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Stock Status:in Stock
Quantity:10mg/25mg/50mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:38
Price ($):165/327/548
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Additional information on D,L-Carbidopa

Professional Introduction to Compound with CAS No. 302-53-4 and Product Name D,L-Carbidopa

D,L-Carbidopa (CAS No. 302-53-4) is a crucial intermediate in the field of pharmaceutical chemistry, playing a pivotal role in the synthesis and development of various therapeutic agents. This compound, characterized by its unique stereochemical configuration, has garnered significant attention due to its applications in neurology and metabolic disorders. The following discussion provides an in-depth exploration of D,L-Carbidopa, its chemical properties, pharmacological significance, and recent advancements in research.

The chemical structure of D,L-Carbidopa consists of a racemic mixture of two enantiomers: D-carbidopa and L-carbidopa. Each enantiomer possesses distinct pharmacokinetic and pharmacodynamic profiles, making the compound a versatile tool in drug design. Chemically, it is classified as an aromatic amino acid derivative, with a molecular formula of C9H11NO4. This structure contributes to its stability under various conditions, facilitating its use in both laboratory and industrial settings.

In the realm of pharmaceuticals, D,L-Carbidopa is primarily recognized for its role as a precursor in the synthesis of carbidopa-based drugs. One of the most notable applications is in the treatment of Parkinson's disease, where it is used in combination with levodopa to enhance its efficacy. The mechanism involves inhibiting the decarboxylation of levodopa outside the central nervous system, thereby increasing its availability at the synaptic level. This synergy has made D,L-Carbidopa an indispensable component in managing motor symptoms associated with Parkinson's disease.

Recent research has expanded the therapeutic potential of D,L-Carbidopa beyond neurology. Studies have explored its utility in treating hyperhidrosis and certain types of hypertension. The compound's ability to modulate peripheral aromatic L-amino acid decarboxylase (ALAD) has opened new avenues for investigating its effects on autonomic nervous system regulation. This finding underscores the compound's broad pharmacological spectrum and underscores its potential as a multitarget drug.

The synthesis of D,L-Carbidopa involves well-established chemical pathways that ensure high purity and yield. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic resolution, have been optimized to produce enantiomerically pure forms when required. These methods are crucial for applications where stereochemical specificity is paramount, such as in the development of targeted therapeutics.

From a regulatory perspective, D,L-Carbidopa is subject to stringent quality control measures to ensure safety and efficacy. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee consistency across batches. Additionally, clinical trials investigating new applications for D,L-Carbidopa must comply with ethical guidelines and regulatory standards set by agencies such as the FDA and EMA.

The future direction of research on D,L-Carbidopa is promising, with investigations focusing on novel delivery systems and combination therapies. Nanotechnology-based approaches have shown promise in enhancing bioavailability and targeted delivery of carbidopa-based drugs. Furthermore, computational modeling and artificial intelligence are being leveraged to predict new drug candidates derived from D,L-Carbidopa, accelerating the drug discovery process.

In conclusion, D,L-Carbidopa (CAS No. 302-53-4) represents a cornerstone in pharmaceutical chemistry with far-reaching implications for therapeutic intervention. Its multifaceted applications, coupled with ongoing research efforts, highlight its enduring significance in addressing complex medical conditions. As scientific understanding continues to evolve, it is anticipated that D,L-Carbidopa will remain at the forefront of innovation in drug development.

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Amadis Chemical Company Limited
(CAS:302-53-4)D,L-Carbidopa
A1233269
Purity:99%/99%/99%
Quantity:10mg/25mg/50mg
Price ($):165/327/548
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